molecular formula C20H26N4O12 B1198351 N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide CAS No. 68068-99-5

N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide

Cat. No.: B1198351
CAS No.: 68068-99-5
M. Wt: 514.4 g/mol
InChI Key: DHFYRYNUISQHJH-QZTJIDSGSA-N
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Description

N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide is a modified form of tartaric acid. This compound is widely used in various fields, including bioconjugation and biomaterials, due to its unique properties as a crosslinking reagent. It is a tetravalent cationic compound, which makes it particularly useful in creating stable linkages between molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide typically involves the reaction of tartaric acid with succinimide derivatives under controlled conditions. The process generally includes the following steps:

    Activation of Tartaric Acid: Tartaric acid is first activated using a suitable reagent, such as carbodiimide, to form an intermediate.

    Reaction with Succinimide Derivatives: The activated tartaric acid intermediate is then reacted with succinimide derivatives to form the final product, N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive succinimidyloxycarbonyl groups.

    Crosslinking Reactions: The compound is commonly used in crosslinking reactions to form stable linkages between biomolecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide include amines and thiols.

    Reaction Conditions: These reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biomolecules involved.

Major Products Formed

The major products formed from reactions involving N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide are crosslinked biomolecules, which are used in various applications such as drug delivery systems and tissue engineering.

Scientific Research Applications

N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinking reagent in the synthesis of complex molecular structures.

    Biology: Employed in bioconjugation techniques to link proteins, peptides, and other biomolecules.

    Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of biomaterials for tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism by which N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide exerts its effects involves the formation of stable covalent bonds between molecules. The succinimidyloxycarbonyl groups react with nucleophiles, such as amines and thiols, to form amide or thioether linkages. This crosslinking process enhances the stability and functionality of the resulting biomolecules.

Comparison with Similar Compounds

N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide can be compared with other crosslinking reagents, such as:

    Glutaraldehyde: A commonly used crosslinking agent that forms Schiff base linkages.

    N-Hydroxysuccinimide (NHS) Esters: These compounds are widely used for bioconjugation due to their reactivity with primary amines.

    Maleimides: Known for their specificity in reacting with thiol groups.

The uniqueness of N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide lies in its ability to form stable, multi-functional crosslinks, making it particularly valuable in applications requiring high stability and specificity.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[(2R,3R)-4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-2,3-dihydroxy-4-oxobutanoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O12/c25-11-5-6-12(26)23(11)35-15(29)3-1-9-21-19(33)17(31)18(32)20(34)22-10-2-4-16(30)36-24-13(27)7-8-14(24)28/h17-18,31-32H,1-10H2,(H,21,33)(H,22,34)/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFYRYNUISQHJH-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)C(C(C(=O)NCCCC(=O)ON2C(=O)CCC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)[C@@H]([C@H](C(=O)NCCCC(=O)ON2C(=O)CCC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50987514
Record name N~1~,N~4~-Bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-2,3-dihydroxybutanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68068-99-5
Record name N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068068995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~4~-Bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-2,3-dihydroxybutanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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